Cas no 2743432-13-3 (5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)

5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- GS-9644
- 5-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- 2743432-13-3
- CS-0168340
- EN300-28307503
- Thalidomide-5-PEG3-NH2
- SCHEMBL23267590
- HY-138786
-
- インチ: 1S/C19H23N3O7/c20-5-6-27-7-8-28-9-10-29-12-1-2-13-14(11-12)19(26)22(18(13)25)15-3-4-16(23)21-17(15)24/h1-2,11,15H,3-10,20H2,(H,21,23,24)
- InChIKey: XMTFEXSNGIBNRG-UHFFFAOYSA-N
- SMILES: O=C1C2=CC(OCCOCCOCCN)=CC=C2C(=O)N1C1CCC(=O)NC1=O
計算された属性
- 精确分子量: 405.15360008g/mol
- 同位素质量: 405.15360008g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 29
- 回転可能化学結合数: 10
- 複雑さ: 641
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.9
- トポロジー分子極性表面積: 137Ų
5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28307503-0.05g |
5-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2743432-13-3 | 95.0% | 0.05g |
$851.0 | 2025-03-19 | |
Enamine | EN300-28307503-5.0g |
5-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2743432-13-3 | 95.0% | 5.0g |
$2940.0 | 2025-03-19 | |
Enamine | EN300-28307503-1.0g |
5-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2743432-13-3 | 95.0% | 1.0g |
$1014.0 | 2025-03-19 | |
Enamine | EN300-28307503-2.5g |
5-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2743432-13-3 | 95.0% | 2.5g |
$1988.0 | 2025-03-19 | |
Enamine | EN300-28307503-0.1g |
5-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2743432-13-3 | 95.0% | 0.1g |
$892.0 | 2025-03-19 | |
Enamine | EN300-28307503-0.25g |
5-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2743432-13-3 | 95.0% | 0.25g |
$933.0 | 2025-03-19 | |
Enamine | EN300-28307503-0.5g |
5-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2743432-13-3 | 95.0% | 0.5g |
$974.0 | 2025-03-19 | |
Enamine | EN300-28307503-10.0g |
5-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2743432-13-3 | 95.0% | 10.0g |
$4360.0 | 2025-03-19 |
5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 関連文献
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dioneに関する追加情報
Introduction to 5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (CAS No. 2743432-13-3) and Its Emerging Applications in Chemical Biology
5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, identified by its CAS number 2743432-13-3, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. The compound belongs to the isoindoline class of heterocycles, which are known for their broad spectrum of biological activities and potential therapeutic applications. The presence of multiple functional groups, including aminoethoxy and dioxopiperidine moieties, enhances its versatility as a scaffold for drug discovery and molecular recognition.
The chemical structure of 5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione exhibits a highly branched polyether backbone, which is uncommon in natural products but offers distinct advantages in terms of modularity and ligand design. This architecture allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, making it an attractive candidate for further development as a pharmacological agent. The dioxopiperidine ring, in particular, is a well-documented pharmacophore found in several bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of 5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione with various biological targets. Studies suggest that the compound may exhibit inhibitory activity against certain kinases and proteases, which are key players in cellular signaling pathways implicated in cancer and inflammatory diseases. The aminoethoxy side chains provide opportunities for hydrogen bonding and ionic interactions with polar residues in protein binding pockets, potentially enhancing binding specificity.
In vitro experiments have begun to explore the biochemical properties of 5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, revealing promising results in preliminary assays. For instance, preliminary data indicate that the compound demonstrates moderate inhibition against a panel of tyrosine kinases without significant off-target effects at submicromolar concentrations. This selectivity profile is critical for minimizing side effects in therapeutic applications. Additionally, the compound's stability under physiological conditions suggests potential for further development into a drug candidate.
The isoindoline core of 5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has been studied extensively for its role in modulating biological processes. Isoindoline derivatives are known to interact with nucleic acids and proteins through hydrophobic and electrostatic interactions, making them valuable tools in the development of antiviral and anticancer agents. The dioxopiperidine moiety further enhances these interactions by providing additional hydrogen bonding sites and improving solubility in aqueous environments.
Current research is also exploring the potential of 5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione as a lead compound for drug discovery programs targeting neurodegenerative diseases. Preliminary studies suggest that the compound may interact with amyloid-beta peptides and tau proteins, which are hallmark pathological markers in Alzheimer's disease. The ability to modulate these pathological processes could open new avenues for therapeutic intervention.
The synthesis of 5-(2((22amino ethox y ) ethox y ) ethox y ) - 22(26diox opiper idin - 33yl ) iso ind oline - 11 ,33dione presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it possible to construct this molecule efficiently using multi-step organic transformations. Key synthetic strategies include nucleophilic substitution reactions at the dioxopiperidine ring followed by polyether chain elongation via etherification reactions. These steps require careful optimization to ensure high yields and purity.
The pharmacokinetic properties of 5((22amino ethox y ) ethox y ) ethox y ) - 22(26diox opiper idin - 33yl ) iso ind oline - 11 ,33dione are currently under investigation to assess its potential as a drug candidate. Preliminary pharmacokinetic studies suggest that the compound exhibits reasonable oral bioavailability and moderate metabolic stability. These findings are crucial for determining its suitability for further development into an oral therapeutic agent.
The growing interest in 5((22amino ethox y ) ethox y ) ethox y ) - 22(26diox opiper idin - 33yl ) iso ind oline - 11 ,33dione underscores its potential as a versatile scaffold for drug discovery. Researchers are leveraging computational tools to design derivatives with improved pharmacological profiles based on structure-based drug design principles. By modifying specific functional groups within the molecule, it may be possible to enhance potency, selectivity, and pharmacokinetic properties.
The future directions for research on 5((22amino ethox y ) ethox y ) ethox y ) - 22(26diox opiper idin - 33yl ) iso ind oline - 11 ,33dione include exploring its mechanism of action through detailed biochemical assays and preclinical studies. Understanding how the compound interacts with biological targets at the molecular level will provide insights into its therapeutic potential and guide further optimization efforts. Additionally
2743432-13-3 (5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) Related Products
- 2680813-89-0(benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamate)
- 1261513-10-3(3-Methyl-2-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile)
- 474259-10-4(2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)
- 338415-02-4(Ethyl 2-(3,3-dimethyl-2-oxoazetidin-1-yl)-3-phenylpropanoate)
- 1805062-06-9(Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate)
- 1822767-93-0(Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester)
- 2138091-86-6(2-(butan-2-yl)aminoquinazoline-6-carboxylic acid)
- 2764-19-4(3-methyl-1-phenyl-1H,4H-chromeno4,3-cpyrazol-4-one)
- 1689540-62-2(αvβ1 integrin-IN-1)
- 638141-76-1(6-{3-5-methyl-2-(propan-2-yl)phenoxypropyl}-6H-indolo2,3-bquinoxaline)




